

Spectroscopic and Synthetic Overview of 6-(1H-Imidazol-1-yl)pyridin-2-amine

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Compound of Interest		
Compound Name:	6-(1H-Imidazol-1-yl)pyridin-2-	
	amine	
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Researchers, scientists, and drug development professionals often require detailed spectroscopic and synthetic information for novel compounds. This technical guide addresses the available data for **6-(1H-Imidazol-1-yl)pyridin-2-amine** (CAS 1941253-17-2). Despite a thorough search of scientific databases and commercial supplier information, detailed experimental spectroscopic data (NMR, Mass Spectrometry, and IR) for this specific compound is not publicly available at this time.

This guide will, therefore, provide predicted spectroscopic data for the closely related isomer, 6-(1H-imidazol-1-yl)pyridin-3-amine, and present a general synthetic protocol for a similar class of compounds to offer insight into the methodologies used in this area of medicinal chemistry.

Predicted Spectroscopic Data

While experimental data for **6-(1H-Imidazol-1-yl)pyridin-2-amine** is unavailable, predicted data for the related isomer, 6-(1H-imidazol-1-yl)pyridin-3-amine, can offer some insights into the expected spectral characteristics.

Predicted Mass Spectrometry Data for 6-(1H-imidazol-1-yl)pyridin-3-amine



Adduct	m/z	Predicted CCS (Ų)
[M+H]+	161.08217	130.9
[M+Na]+	183.06411	140.3
[M-H]-	159.06761	133.7
[M+NH4]+	178.10871	148.8
[M+K]+	199.03805	137.1
[M+H-H2O]+	143.07215	122.1
[M+HCOO]-	205.07309	154.6
[M+CH3COO]-	219.08874	144.4
[M+Na-2H]-	181.04956	138.4
[M]+	160.07434	128.9
[M]-	160.07544	128.9

Table 1: Predicted mass spectrometry and collision cross section (CCS) values for 6-(1H-imidazol-1-yl)pyridin-3-amine. Data is computationally predicted and should be used for reference purposes only.[1]

General Experimental Protocols

The synthesis of related N-substituted pyridin-2-amine derivatives often involves nucleophilic aromatic substitution or cross-coupling reactions. A general protocol for the synthesis of a related compound, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine, is presented below to illustrate a typical experimental procedure in this chemical class.

Synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine

A mixture of 2'-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4'-bipyridine (0.075 g, 0.277 mmol), 4-phenylenediamine (0.045 g, 0.415 mmol), and a 1.25 M solution of HCl in EtOH (226 μ L, 0.277 mmol) in n-butanol (5 mL) was stirred and heated in a pressure vial at 180 °C for 16 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting residue was



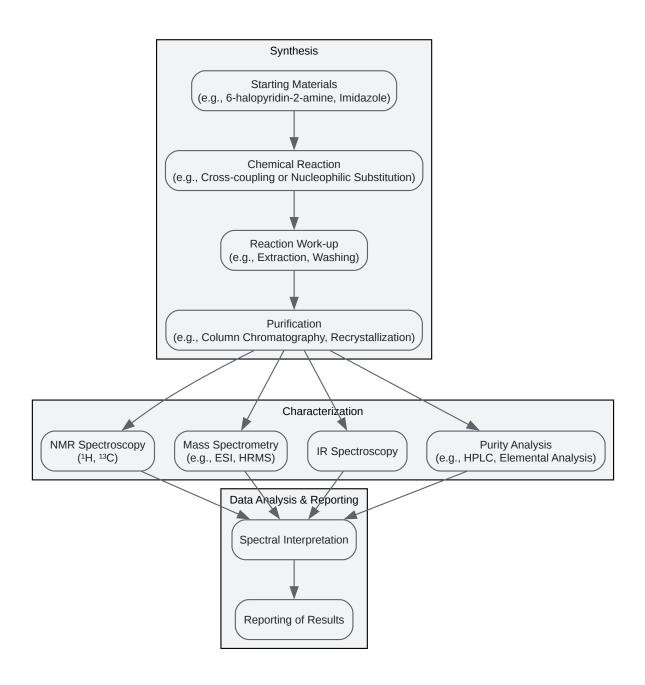
purified by flash column chromatography on silica gel using a mobile phase of CH2Cl2/EtOH (95:5) to yield the title compound as a yellow oil (0.055 g, 58% yield).[2]

The characterization of the synthesized compound involved nuclear magnetic resonance (NMR) (¹H-NMR and ¹³C-NMR), Thin Layer Chromatography-Mass Spectrometry (TLC-MS), high-performance liquid chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like **6-(1H-Imidazol-1-yl)pyridin-2-amine**.





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References

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- 2. LOC6541253 UPF0545 protein C22orf39 homolog [Drosophila erecta] Gene NCBI [ncbi.nlm.nih.gov]
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